molecular formula C11H13N3O B2599774 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline CAS No. 1245822-82-5

2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

Cat. No.: B2599774
CAS No.: 1245822-82-5
M. Wt: 203.245
InChI Key: NTMYDFHFWQFTJT-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is an organic compound that features a pyrazole ring attached to an aniline moiety through a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-aminophenol in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline
  • 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
  • 2-[(1-methyl-1H-pyrazol-5-yl)ethoxy]aniline

Uniqueness

2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy linker and the position of the pyrazole ring contribute to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-[(2-methylpyrazol-3-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-9(6-7-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMYDFHFWQFTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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